D-Galactosan

Description

Structure

3D Structure

Properties

CAS No. |

644-76-8 |

|---|---|

Molecular Formula |

C6H10O5 |

Molecular Weight |

162.14 g/mol |

IUPAC Name |

(1R,2R,3S,4R,5R)-6,8-dioxabicyclo[3.2.1]octane-2,3,4-triol |

InChI |

InChI=1S/C6H10O5/c7-3-2-1-10-6(11-2)5(9)4(3)8/h2-9H,1H2/t2-,3+,4+,5-,6-/m1/s1 |

InChI Key |

TWNIBLMWSKIRAT-FPRJBGLDSA-N |

Isomeric SMILES |

C1[C@@H]2[C@@H]([C@@H]([C@H]([C@H](O1)O2)O)O)O |

Canonical SMILES |

C1C2C(C(C(C(O1)O2)O)O)O |

Appearance |

Assay:≥95%A crystalline solid |

melting_point |

183 °C |

physical_description |

Solid |

Pictograms |

Irritant |

Related CAS |

26099-49-0 |

solubility |

62.3 mg/mL |

Synonyms |

6,8-Dioxa-bicyclo[3.2.1]octane-2,3,4-triol; 1,6-Αnhydro-β-D-galactopyranose; D-Galactosan; Levogalactosan; |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Structure and Stereochemistry of D-Galactosan

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Galactosan, scientifically known as 1,6-Anhydro-β-D-galactopyranose, is a bicyclic monosaccharide derived from D-galactose. Its unique bridged structure imparts distinct chemical and physical properties, including a notable resistance to periodate (B1199274) oxidation, which makes it a subject of significant interest in carbohydrate chemistry and glycobiology. This technical guide provides a comprehensive overview of the core structural and stereochemical features of this compound, supported by quantitative data, detailed experimental protocols, and visual representations to facilitate a deeper understanding for researchers and professionals in drug development.

Core Structure and Stereochemistry

This compound is formed through an intramolecular glycosidic bond between the anomeric carbon (C1) and the hydroxyl group on C6 of a D-galactose molecule in its pyranose form. This results in a rigid 1,6-anhydro bridge, locking the pyranose ring in a specific conformation.

The systematic IUPAC name for this compound is (1R,2R,3S,4R,5R)-6,8-dioxabicyclo[3.2.1]octane-2,3,4-triol. The stereochemistry of the chiral centers is inherited from the parent D-galactose molecule.

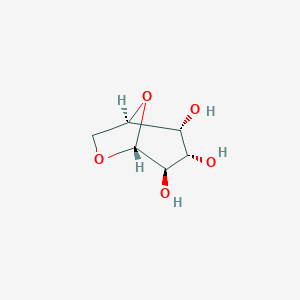

Below is a diagram illustrating the chemical structure and stereochemistry of this compound.

Physicochemical Properties of D-Galactosan: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Galactosan, systematically known as 1,6-Anhydro-β-D-galactopyranose, is a monosaccharide anhydride (B1165640) of galactose.[1] Its rigid bicyclic structure makes it a versatile building block in carbohydrate chemistry and a subject of interest in glycobiology.[2] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and a visualization of a relevant enzymatic synthesis pathway.

Core Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below, providing a convenient reference for laboratory applications.

| Property | Value | Solvents/Conditions |

| Molecular Formula | C₆H₁₀O₅ | |

| Molecular Weight | 162.14 g/mol | |

| Melting Point | 216-220 °C | |

| Solubility | Soluble | DMSO, Methanol, Water, PBS (pH 7.2), Ethanol |

| Appearance | White Crystalline Solid | |

| Relative Rate of Polymerization | 17 (relative to 1,6-anhydro-2-O-methyl-β-D-glucopyranose) | In the melt at 115°C with monochloroacetic acid catalyst |

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of this compound are outlined below. These protocols are adapted from standard procedures for carbohydrate analysis.

Determination of Melting Point

The melting point of this compound can be determined using a capillary melting point apparatus.

Protocol:

-

Ensure the this compound sample is completely dry and in a fine powdered form.

-

Pack a small amount of the powdered sample into a capillary tube to a height of 1-2 mm.

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature approximately 20°C below the expected melting point (around 195°C).

-

Decrease the heating rate to 1-2°C per minute to allow for accurate observation.

-

Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.[3][4][5][6]

Determination of Solubility

The solubility of this compound in various solvents can be determined by the equilibrium saturation method.

Protocol:

-

Add an excess amount of this compound to a known volume of the desired solvent (e.g., DMSO, methanol, water) in a sealed vial.

-

Agitate the mixture at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Allow any undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant.

-

Determine the concentration of this compound in the supernatant using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC) or by evaporating the solvent and weighing the residue.[7][8]

-

Express the solubility in terms of g/L or mg/mL.

Determination of Specific Rotation

The specific rotation of this compound, a measure of its optical activity, can be determined using a polarimeter.

Protocol:

-

Prepare a solution of this compound of a known concentration (c, in g/mL) in a suitable solvent (e.g., water).

-

Calibrate the polarimeter using a blank solution (the pure solvent).

-

Fill the polarimeter sample tube (of a known path length, l, in decimeters) with the this compound solution, ensuring no air bubbles are present.

-

Measure the observed optical rotation (α) at a specific temperature (e.g., 20°C) and wavelength (typically the sodium D-line at 589 nm).

-

Calculate the specific rotation [α] using the following formula:[9][10][11][12] [α] = α / (l * c)

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of this compound.

Exemplary Protocol for ¹H NMR:

-

Dissolve a few milligrams of this compound in a deuterated solvent (e.g., D₂O or DMSO-d₆).

-

Transfer the solution to an NMR tube.

-

Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 or 600 MHz).

-

Process the data, including Fourier transformation, phase correction, and baseline correction.

-

Analyze the chemical shifts, coupling constants, and integration of the signals to confirm the structure of the 1,6-anhydro bridge and the stereochemistry of the hydroxyl groups.[2][13][14]

Mass Spectrometry (MS): Mass spectrometry can be used to determine the molecular weight and fragmentation pattern of this compound.

Exemplary Protocol for LC-MS:

-

Prepare a dilute solution of this compound in a suitable solvent compatible with the LC-MS system (e.g., a mixture of water and acetonitrile).

-

Inject the sample into a Liquid Chromatography (LC) system coupled to a Mass Spectrometer (MS). A Hypercarb PGC column can be used for separation.[1][15]

-

Ionize the sample using an appropriate technique, such as Electrospray Ionization (ESI).

-

Acquire the mass spectrum in full scan mode to determine the molecular ion peak ([M-H]⁻ or [M+Na]⁺).

-

Perform tandem MS (MS/MS) to obtain fragmentation data, which can provide further structural information.[16][17][18]

Synthesis of this compound

This compound can be synthesized from D-galactose through an intramolecular glycosylation. A general method for the synthesis of 1,6-anhydroaldohexopyranoses involves the treatment of a protected galactopyranose derivative with a base.

Illustrative Synthesis Workflow: A two-step synthesis can be employed starting from Penta-O-acetyl-β-D-galactopyranose.[19]

Chemoenzymatic Synthesis Involving a D-Galactosyl Phosphorylase

This compound itself is a building block. A relevant experimental workflow for researchers in glycobiology is the chemoenzymatic synthesis of β1–3-linked galactosides. This one-pot, two-enzyme system utilizes a phosphorylase to couple a galactose donor to an acceptor, with a kinase regenerating the activated donor.[20]

Conclusion

This technical guide provides a consolidated resource on the physicochemical properties of this compound for researchers and professionals in drug development and glycobiology. The tabulated data offers quick reference, while the detailed experimental protocols provide practical guidance for laboratory work. The visualization of a relevant synthetic pathway highlights the utility of this compound and related enzymatic systems in the synthesis of complex carbohydrates. Further research to determine a precise specific rotation value for this compound and to explore its direct involvement in biological signaling pathways will continue to enhance our understanding of this important monosaccharide anhydride.

References

- 1. caymanchem.com [caymanchem.com]

- 2. researchgate.net [researchgate.net]

- 3. books.rsc.org [books.rsc.org]

- 4. Like glucose, galactose mutarotates when it dissolves in water. T... | Study Prep in Pearson+ [pearson.com]

- 5. Reactome | Galactose catabolism [reactome.org]

- 6. KEGG PATHWAY: Galactose metabolism - Reference pathway [kegg.jp]

- 7. The specific rotation of α-D-galactose is 150.7 and that of β-D-g... | Study Prep in Pearson+ [pearson.com]

- 8. cmapspublic3.ihmc.us [cmapspublic3.ihmc.us]

- 9. Metabolic pathway of 3,6-anhydro-D-galactose in carrageenan-degrading microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. 2024.sci-hub.se [2024.sci-hub.se]

- 12. vernier.com [vernier.com]

- 13. Method of preparation of 14C-labelled D-galactose [inis.iaea.org]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis of d-Galactose-Substituted Acylsilanes and Acylgermanes. Model Compounds for Visible Light Photoinitiators with Intriguing High Solubility - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The catalytic mechanism of galactose mutarotase - PMC [pmc.ncbi.nlm.nih.gov]

- 17. trace.tennessee.edu [trace.tennessee.edu]

- 18. KEGG PATHWAY Database [genome.jp]

- 19. researchgate.net [researchgate.net]

- 20. Highly Efficient Chemoenzymatic Synthesis of β1–3-Linked Galactosides - PMC [pmc.ncbi.nlm.nih.gov]

D-Galactosan: A Technical Guide to its Natural Occurrence and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Galactosan, systematically known as 1,6-anhydro-β-D-galactopyranose and often referred to as levogalactosan, is a monosaccharide anhydride. While structurally related to the ubiquitous D-galactose, its natural occurrence is predominantly linked to the thermal decomposition of biomass. This technical guide provides a comprehensive overview of the primary sources of this compound, its presence in various environmental matrices, and detailed analytical protocols for its extraction and quantification. This document is intended to serve as a valuable resource for researchers in carbohydrate chemistry, environmental science, and drug development who may encounter or have an interest in this unique anhydrosugar.

Natural Occurrence and Sources

Contrary to what its name might suggest, this compound is not typically found as a native constituent in living plants, algae, or microorganisms. The primary mechanism for its "natural" formation is through the pyrolysis of biomass.

Biomass Pyrolysis

The thermal decomposition of lignocellulosic biomass, which includes processes like forest fires, residential wood burning, and agricultural burning, is the most significant source of this compound in the environment. It is formed from the breakdown of polysaccharides that contain galactose units, such as galactans and other components of hemicellulose.[1] During pyrolysis, intramolecular dehydration of D-galactose residues within these polymers leads to the formation of the stable 1,6-anhydro linkage.

The formation of this compound, along with its isomers levoglucosan (B13493) (from cellulose) and mannosan (from glucomannan), serves as a specific molecular tracer for biomass burning events in environmental studies.[1][2]

A simplified representation of the formation of this compound from a galactose-containing polymer during pyrolysis is depicted below.

Environmental Matrices

As a result of biomass burning, this compound is distributed into the atmosphere and subsequently deposited into various environmental compartments.

-

Atmospheric Aerosols: this compound is a well-established component of atmospheric particulate matter originating from wood smoke.[2][3] Its concentration in aerosols can be used to trace and quantify the contribution of biomass combustion to air pollution.

-

Soil and Sediments: Deposition from the atmosphere leads to the accumulation of this compound in soil and aquatic sediments.[4] Its presence in sediment cores can serve as a proxy for historical fire events.[5]

-

Food Products: this compound has been identified in liquid smoke flavorings, which are produced from the controlled pyrolysis of wood.[2]

There is currently no significant evidence to suggest the presence of this compound as a native, non-pyrolytic product in plants, algae, or microorganisms. One study did identify 1,6-anhydro-β-D-glucopyranose (levoglucosan), a related anhydrosugar, in human urine, with its origin suspected to be exogenous.[6]

Quantitative Data

The concentration of this compound (galactosan) and its isomers levoglucosan and mannosan in various environmental samples is a key indicator of biomass burning influence. The following tables summarize representative quantitative data from the literature.

Table 1: Concentration of Anhydrosugars in Atmospheric Aerosols

| Location | Sample Type | Levoglucosan (µg/m³) | Mannosan (µg/m³) | Galactosan (µg/m³) | Reference |

| Rondônia, Brazil (Dry Season) | Fine Aerosols (<2.5 µm) | ~1.98 | ~0.11 | ~0.06 | [3] |

| Gent, Belgium (Winter) | Total Aerosols | ~0.49 | ~0.04 | ~0.03 | [3] |

Table 2: Ratios of Anhydrosugars in Atmospheric Aerosols

| Location | Levoglucosan/Mannosan Ratio | Levoglucosan/Galactosan Ratio | Mannosan/Galactosan Ratio | Reference |

| Rondônia, Brazil (Dry Season) | ~18 | ~33 | ~1.8 | [3] |

| Gent, Belgium (Winter) | ~12 | ~16 | ~1.3 | [3] |

Note: The ratios of these anhydrosugars can sometimes provide information about the type of biomass that was burned.

Experimental Protocols

The analysis of this compound from environmental samples typically involves extraction, derivatization, and chromatographic separation coupled with detection.

Extraction of Anhydrosugars from Atmospheric Aerosol Filters

This protocol is adapted from methods described for the analysis of biomass burning tracers in atmospheric aerosols.[3][7]

-

Sample Preparation: An aerosol-loaded filter (e.g., quartz fiber) is spiked with a known amount of an external recovery standard (e.g., a deuterated analog or a compound not expected in the sample).

-

Extraction: The filter is placed in a vial with a suitable organic solvent. A common choice is a mixture of dichloromethane (B109758) and methanol (B129727) (e.g., 2:1 v/v).[7]

-

Sonication: The vial is sonicated for a period of time (e.g., 30 minutes) to ensure efficient extraction of the analytes from the filter matrix.

-

Filtration and Concentration: The extract is filtered to remove any filter debris. The solvent is then evaporated under a gentle stream of nitrogen to concentrate the sample.

-

Derivatization: The dried extract is derivatized to increase the volatility and thermal stability of the anhydrosugars for gas chromatography. A common derivatizing agent is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS) as a catalyst, which converts the hydroxyl groups to trimethylsilyl (B98337) (TMS) ethers.[3][7] The reaction is typically carried out at an elevated temperature (e.g., 70°C) for a specified time (e.g., 1 hour).

-

Internal Standard Addition: An internal standard (e.g., 1-phenyl dodecane) is added to the derivatized sample prior to analysis for quantification.[3]

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the most common and robust method for the quantification of this compound and its isomers.[1][8]

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer is used.

-

Column: A nonpolar or medium-polarity capillary column (e.g., DB-5ms) is typically employed for the separation of the TMS-derivatized anhydrosugars.

-

GC Conditions:

-

Injector Temperature: e.g., 250-280°C.

-

Oven Temperature Program: A temperature gradient is used to separate the compounds, for example, starting at 60°C, ramping to 270°C at a rate of 6°C/min, and holding for 10 minutes.[9]

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) is often used for higher sensitivity and selectivity, monitoring characteristic ions for the TMS derivatives of galactosan, mannosan, and levoglucosan.

-

-

Quantification: The concentration of this compound is determined by comparing its peak area to that of the internal standard and using a calibration curve generated from standards of known concentrations.

The following diagram illustrates a typical workflow for the analysis of this compound from environmental samples.

Signaling Pathways

As this compound is primarily a product of thermal degradation rather than a biological metabolite, there are no known biosynthetic or metabolic signaling pathways for this compound in living organisms. The "pathway" of its formation is a chemical transformation driven by high temperatures during biomass pyrolysis.

Conclusion

This compound is a unique anhydrosugar whose presence in the natural environment is overwhelmingly attributed to biomass combustion. It serves as a crucial molecular tracer for identifying and quantifying the impact of biomass burning on air quality and various ecosystems. While not a direct product of biological processes in living organisms, its study provides valuable insights into atmospheric chemistry and environmental science. The analytical methods for its detection are well-established, primarily relying on GC-MS analysis of derivatized extracts from environmental samples. For researchers in drug development, while this compound itself may not be a primary focus, understanding its formation and stability can be relevant in the context of thermal processing of plant-derived materials.

References

- 1. Methods for the determination of levoglucosan and other sugar anhydrides as biomass burning tracers in environmental samples - A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. Improved method for quantifying levoglucosan and related monosaccharide anhydrides in atmospheric aerosols and application to samples from urban and tropical locations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. diva-portal.org [diva-portal.org]

- 6. 1,6-Anhydro-beta-D-glucopyranose (beta-glucosan), a constituent of human urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Analysis of sugars in environmental samples by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. lmaleidykla.lt [lmaleidykla.lt]

The Biological Role of 1,6-Anhydro-β-D-galactopyranose: A Technical Guide for Researchers

Abstract

1,6-Anhydro-β-D-galactopyranose, a bicyclic monosaccharide derivative, is a molecule of significant interest in synthetic chemistry. While its direct biological roles within physiological systems are not well-documented, its rigid conformational structure makes it a valuable chiral building block for the synthesis of complex, biologically active molecules. This technical guide provides a comprehensive overview of the current understanding of 1,6-anhydro-β-D-galactopyranose, focusing on its chemical properties, its utility as a synthetic precursor, and its relationship to other biologically relevant anhydro sugars. Detailed experimental protocols for its derivatization are provided, along with quantitative data on the biological activity of related galactopyranose derivatives.

Introduction: The Limited Direct Biological Role of 1,6-Anhydro-β-D-galactopyranose

Extensive research into the biological functions of carbohydrates has revealed the multifaceted roles of various sugar derivatives in cellular processes. However, 1,6-anhydro-β-D-galactopyranose itself has not been identified as a key player in endogenous metabolic or signaling pathways. Unlike its glucose analog, 1,6-anhydro-β-D-glucopyranose (levoglucosan), which has been detected in human urine, the natural occurrence and direct biological activity of 1,6-anhydro-β-D-galactopyranose in mammals are not established.

The primary significance of 1,6-anhydro-β-D-galactopyranose in the life sciences lies in its application as a versatile and stereochemically defined starting material for the synthesis of novel compounds with potential therapeutic value. Its rigid bicyclic structure provides a predictable scaffold for the introduction of various functional groups, enabling the exploration of structure-activity relationships in drug design.

Physicochemical Properties

The unique structural features of 1,6-anhydro-β-D-galactopyranose govern its reactivity and utility as a synthetic intermediate.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₀O₅ | [1] |

| Molecular Weight | 162.14 g/mol | [1] |

| CAS Number | 644-76-8 | [1] |

| Appearance | White crystalline solid | [2] |

| Melting Point | 216-220 °C | [2] |

| Solubility | Soluble in DMSO, MeOH, H₂O | [2] |

Synthetic Utility and Derivatization

The chemical reactivity of the hydroxyl groups at the C-2, C-3, and C-4 positions of 1,6-anhydro-β-D-galactopyranose allows for a variety of chemical modifications. These modifications are crucial for building more complex molecules, including derivatives with potential biological activities.

Protection of Hydroxyl Groups

Selective protection of the hydroxyl groups is a common first step in the synthetic manipulation of 1,6-anhydro-β-D-galactopyranose. This allows for regioselective reactions at the unprotected positions. A common example is the formation of an isopropylidene acetal (B89532) across the C-3 and C-4 hydroxyls.

Experimental Protocol: Synthesis of 1,6-Anhydro-3,4-O-(S)-benzylidene-β-D-galactopyranose

This protocol details the synthesis of a benzylidene-protected derivative of 1,6-anhydro-β-D-galactopyranose, a key intermediate for further functionalization.[3]

Materials:

-

1,6-Anhydro-β-D-galactopyranose

-

Benzaldehyde (B42025) dimethyl acetal

-

p-Toluenesulfonic acid

-

Dimethylformamide (DMF)

-

Triethylamine

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Dissolve 1,6-anhydro-β-D-galactopyranose in anhydrous DMF.

-

Add benzaldehyde dimethyl acetal and a catalytic amount of p-toluenesulfonic acid.

-

Heat the reaction mixture and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and neutralize the acid with triethylamine.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by silica gel column chromatography to yield 1,6-anhydro-3,4-O-(S)-benzylidene-β-D-galactopyranose.[3]

Biological Activities of Related Galactopyranose Derivatives

While derivatives of 1,6-anhydro-β-D-galactopyranose are being explored for their biological potential, more extensive research has been conducted on other galactopyranose derivatives as enzyme inhibitors. For instance, certain amino- and imino-sugar analogs of D-galactopyranose have demonstrated potent inhibition of α- and β-D-galactosidases.

It is important to note that the following data pertains to derivatives synthesized from 1,2:5,6-di-O-isopropylidene-alpha-D-glucofuranose, not 1,6-anhydro-β-D-galactopyranose. However, this information is included to provide context on the potential for galactopyranose scaffolds to yield biologically active compounds.

| Compound | Enzyme | Source | Inhibition Constant (Kᵢ) (µM) | Reference |

| 5-Amino-5-deoxy-D-galactopyranose | α-D-Galactosidase | Coffee beans | 0.0007 | [3] |

| 5-Amino-5-deoxy-D-galactopyranose | α-D-Galactosidase | E. coli | 8.2 | [3] |

| 5-Amino-5-deoxy-D-galactopyranose | β-D-Galactosidase | E. coli | 0.2 | [3] |

| 5-Amino-5-deoxy-D-galactopyranose | β-D-Galactosidase | Aspergillus wentii | 0.008 | [3] |

| 1,5-Dideoxy-1,5-imino-D-galactitol | α-D-Galactosidase | Coffee beans | 0.001 | [3] |

| 1,5-Dideoxy-1,5-imino-D-galactitol | α-D-Galactosidase | E. coli | 1.2 | [3] |

| 1,5-Dideoxy-1,5-imino-D-galactitol | β-D-Galactosidase | E. coli | 0.8 | [3] |

| 1,5-Dideoxy-1,5-imino-D-galactitol | β-D-Galactosidase | Aspergillus wentii | 0.002 | [3] |

Future Directions and Conclusion

1,6-Anhydro-β-D-galactopyranose remains a molecule with untapped potential in drug discovery. Its rigid, well-defined stereochemistry makes it an attractive starting point for the synthesis of novel carbohydrate-based therapeutics. While its direct biological role appears to be negligible, its utility as a chiral scaffold is significant.

Future research should focus on the synthesis of libraries of diverse derivatives of 1,6-anhydro-β-D-galactopyranose and their subsequent screening for a wide range of biological activities, including as enzyme inhibitors, antiviral agents, and anticancer agents. The development of efficient and stereoselective synthetic routes to these derivatives will be crucial for unlocking the therapeutic potential of this anhydro sugar. Further investigation into its potential as a precursor for nucleoside analogues could also yield promising results in the development of new antiviral therapies.

References

D-Galactosan vs. D-Galactose: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the fundamental differences between D-Galactosan and its parent monosaccharide, D-galactose. This document outlines their distinct chemical structures, physicochemical properties, biological roles, and metabolic fates. Detailed experimental protocols for their synthesis and differentiation are provided, alongside visual representations of key pathways and workflows to support research and development in glycobiology and medicinal chemistry.

Core Structural and Physicochemical Differences

D-galactose (C₆H₁₂O₆) is a naturally occurring aldohexose monosaccharide and a C-4 epimer of glucose. It exists in both open-chain and cyclic forms, with the pyranose form being predominant in solution. This compound, specifically 1,6-anhydro-β-D-galactopyranose (C₆H₁₀O₅), is a dehydrated intramolecular glycoside of D-galactose. The defining structural difference is the presence of a 1,6-anhydro bridge in this compound, which locks the molecule into a rigid bicyclic conformation. This structural constraint has profound implications for its chemical reactivity and biological activity compared to the more flexible D-galactose.

Table 1: Comparison of Quantitative Data for D-Galactose and this compound

| Property | D-Galactose | This compound (1,6-anhydro-β-D-galactopyranose) |

| Molecular Formula | C₆H₁₂O₆ | C₆H₁₀O₅ |

| Molecular Weight | 180.16 g/mol | 162.14 g/mol [1] |

| CAS Number | 59-23-4 | 644-76-8[1] |

| Melting Point | 168-170 °C | 216-220 °C |

| Specific Rotation [α]ᴅ | +150.7° (α-anomer, initial) | Varies based on specific isomer and conditions |

| +80.2° (equilibrium in water) | ||

| Solubility | High in water (683.0 mg/mL) | Soluble in DMSO, Methanol, and Water[1] |

| Appearance | White to off-white crystalline solid | White crystalline solid |

Biological Role and Metabolism

The biological roles and metabolic pathways of D-galactose and this compound are markedly different, primarily due to the structural rigidity and lack of a hemiacetal hydroxyl group in this compound.

D-Galactose:

D-galactose is a crucial nutrient for energy and a fundamental component in the biosynthesis of numerous macromolecules.[2] Its metabolism is primarily governed by the Leloir pathway, which converts D-galactose into glucose-1-phosphate, an intermediate in glycolysis.[3] This pathway is essential for cellular energy production. D-galactose is also a key component of glycolipids and glycoproteins, which are vital for cellular communication and immune responses.[4] In drug development, D-galactose is utilized as a vector for prodrug design to target specific cells and improve pharmacokinetic profiles.[1]

This compound:

In contrast to D-galactose, there is no evidence to suggest that 1,6-anhydro-β-D-galactopyranose is metabolized through major pathways in the human body. Its rigid bicyclic structure, lacking a free anomeric hydroxyl group, prevents it from being recognized by the enzymes of the Leloir pathway, such as galactokinase. Therefore, it is not a direct source of energy.

The primary role of this compound in a biological context is as a synthetic building block in glycochemistry and drug discovery.[2][5] Its constrained conformation makes it a valuable starting material for the synthesis of complex carbohydrates and glycoconjugates with defined stereochemistry. The anhydro bridge serves as a protecting group for the C1 and C6 hydroxyls, allowing for selective modification of the other hydroxyl groups.

Experimental Protocols

Synthesis of 1,6-anhydro-β-D-galactopyranose from D-galactose

A common method for the synthesis of 1,6-anhydro sugars is the pyrolysis of the parent monosaccharide under reduced pressure.

Materials:

-

D-galactose

-

Vacuum distillation apparatus

-

Heating mantle

Procedure:

-

Place D-galactose in a round-bottom flask connected to a vacuum distillation apparatus.

-

Heat the flask under a high vacuum (e.g., <1 mmHg). The temperature should be gradually increased.

-

As the D-galactose is heated, it will melt and then begin to pyrolyze, releasing water and forming 1,6-anhydro-β-D-galactopyranose, which will distill over.

-

Collect the distillate, which will solidify upon cooling.

-

Recrystallize the crude product from ethanol to obtain pure 1,6-anhydro-β-D-galactopyranose.

Note: This is a generalized procedure. Optimal temperature and pressure conditions may vary and should be determined empirically.

Analytical Differentiation of D-Galactose and this compound by HPLC

High-Performance Liquid Chromatography (HPLC) with a refractive index (RI) detector is a common method for the separation and quantification of underivatized sugars.

Instrumentation and Conditions:

-

HPLC System: With a pump, autosampler, column oven, and refractive index detector.

-

Column: A carbohydrate analysis column, such as an amino-propyl bonded silica (B1680970) column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: Acetonitrile:Water (e.g., 80:20 v/v), isocratic.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 35 °C.

-

Injection Volume: 10-20 µL.

-

Detector: Refractive Index (RI) detector, maintained at a stable temperature (e.g., 40 °C).

Procedure:

-

Standard Preparation: Prepare individual standard solutions of D-galactose and 1,6-anhydro-β-D-galactopyranose in the mobile phase at known concentrations (e.g., 1 mg/mL). Also, prepare a mixed standard solution.

-

Sample Preparation: Dissolve the sample containing the analytes in the mobile phase and filter through a 0.45 µm syringe filter.

-

Analysis: Inject the standards and samples onto the HPLC system.

-

Identification and Quantification: Identify the peaks based on the retention times of the standards. This compound, being less polar due to the anhydro bridge, is expected to elute earlier than D-galactose. Quantify the compounds by comparing their peak areas to a calibration curve generated from the standards.

Applications in Drug Development

The distinct properties of D-galactose and this compound lead to different applications in the field of drug development.

D-Galactose:

-

Targeted Drug Delivery: D-galactose can be conjugated to drugs to target tissues expressing galactose-specific lectins, such as the asialoglycoprotein receptor (ASGPR) on hepatocytes. This strategy is employed to deliver drugs specifically to the liver.

-

Prodrug Design: As a natural and biocompatible molecule, D-galactose is used to create prodrugs with improved solubility, stability, and pharmacokinetic profiles.[1]

-

Disease Modeling: Chronic administration of D-galactose is used to induce models of aging and neurodegenerative diseases in animals, providing a platform to study disease mechanisms and test potential therapeutics.

This compound and other Anhydro Sugars:

-

Chiral Building Blocks: The rigid structure and defined stereochemistry of 1,6-anhydro sugars make them valuable chiral synthons for the total synthesis of complex natural products and novel drug candidates.[2][5]

-

Scaffolds for Glycomimetics: The constrained ring system of this compound can serve as a scaffold for the design of glycomimetics, which are compounds that mimic the structure of carbohydrates and can modulate the function of carbohydrate-binding proteins.

-

Monomers for Novel Polymers: Anhydro sugars can be polymerized to create stereoregular polysaccharides with potential applications in drug delivery and biomaterials.

Conclusion

D-galactose and this compound, while closely related structurally, exhibit fundamental differences that dictate their roles in chemistry and biology. D-galactose is a metabolically active monosaccharide central to energy metabolism and glycoconjugate biosynthesis, with direct applications in drug delivery and disease modeling. In contrast, this compound is a metabolically inert, rigid bicyclic derivative primarily valued as a versatile chiral building block in synthetic chemistry. A thorough understanding of these differences is essential for researchers and professionals working at the interface of chemistry, biology, and medicine.

References

An In-Depth Technical Guide to D-Galactosan: Discovery, History, and Core Methodologies

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Galactosan, chemically known as 1,6-Anhydro-β-D-galactopyranose, is a bicyclic monosaccharide derived from D-galactose. This anhydro sugar has garnered interest in various scientific fields, from atmospheric chemistry, where it serves as a tracer for biomass burning, to synthetic chemistry as a chiral building block. This technical guide provides a comprehensive overview of the discovery and history of this compound, detailed experimental protocols for its synthesis and characterization, and a summary of its known biological relevance. While specific signaling pathways for this compound are not yet elucidated, this guide explores related sugar metabolism pathways to provide a broader biological context.

Discovery and History

The study of anhydro sugars, intramolecular ethers of monosaccharides, dates back to the early 20th century. These compounds, formed by the elimination of a water molecule from a sugar, exhibit unique chemical properties due to their rigid bicyclic structure.

The specific history of this compound (1,6-Anhydro-β-D-galactopyranose) is intertwined with the broader exploration of anhydro derivatives of common hexoses. Early investigations into the pyrolysis of carbohydrates consistently yielded a variety of anhydro sugars. A pivotal moment in the specific characterization of this compound came in 1958 when N. K. Richtmyer reported the formation of 1,6-anhydro-β-D-galactopyranose, along with its furanose isomer, from the treatment of D-galactose with acid. This work laid the foundation for understanding the acid-catalyzed intramolecular cyclization of galactose.

Further research elucidated the presence of this compound in natural and processed materials. It has been identified as a component of the products from the pyrolysis of lactose (B1674315) and is found in liquid smoke flavorings. In atmospheric science, this compound, alongside its more abundant glucose-derived counterpart Levoglucosan, is utilized as a molecular marker to trace biomass combustion in atmospheric particulate matter.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Systematic Name | 1,6-Anhydro-β-D-galactopyranose | |

| Common Names | This compound, Galactosan | [1] |

| CAS Number | 644-76-8 | [2] |

| Molecular Formula | C₆H₁₀O₅ | [1] |

| Molecular Weight | 162.14 g/mol | [1] |

| Appearance | White crystalline solid | [3] |

| Melting Point | 222-224 °C | |

| Solubility | Soluble in water. | [2] |

Experimental Protocols

Synthesis of this compound

Several methods have been developed for the synthesis of this compound. The two primary approaches are the pyrolysis of galactose-containing materials and direct chemical synthesis from D-galactose or its derivatives.

This method leverages the thermal decomposition of lactose to produce a mixture of anhydro sugars, including this compound.

Protocol:

-

Preparation: Anhydrous lactose is finely powdered and dried under vacuum at 60-70°C for several hours.

-

Pyrolysis: The dried lactose is placed in a flask connected to a vacuum distillation apparatus. The flask is heated to a temperature of 350-400°C under high vacuum.

-

Collection: The volatile products are collected in a cooled trap. The collected sublimate will contain a mixture of anhydro sugars.

-

Purification: The crude product is dissolved in a minimal amount of hot water, and the solution is then cooled to induce crystallization. This compound can be further purified by recrystallization from ethanol (B145695) or by column chromatography on silica (B1680970) gel.

Quantitative Data: The yield of this compound from the pyrolysis of lactose is generally low and can vary significantly based on the reaction conditions.

A more controlled chemical synthesis provides higher yields and purity. This method involves the formation of an intermediate that facilitates the intramolecular cyclization.

Protocol:

-

Step 1: Synthesis of Pentabromophenyl 1,2,3,4-tetra-O-acetyl-β-D-galactopyranoside: Penta-O-acetyl-β-D-galactopyranose is reacted with pentabromophenol (B1679275) in the presence of a Lewis acid catalyst (e.g., SnCl₄) in dichloromethane (B109758) at room temperature for 24 hours. The product is isolated and purified by column chromatography.

-

Step 2: Intramolecular Cyclization: The purified pentabromophenyl tetra-O-acetyl-β-D-galactopyranoside is dissolved in a suitable organic solvent (e.g., acetone). A strong base, such as sodium methoxide (B1231860) or tetra-n-butylammonium hydroxide, is added dropwise at room temperature. The reaction is monitored by thin-layer chromatography.

-

Step 3: Acetylation and Deprotection: Upon completion of the cyclization, the reaction mixture is acetylated with acetic anhydride (B1165640) and pyridine (B92270) to yield 2,3,4-tri-O-acetyl-1,6-anhydro-β-D-galactopyranose. This intermediate is then deprotected using a catalytic amount of sodium methoxide in methanol (B129727) to afford this compound.

-

Purification: The final product is purified by crystallization or column chromatography.

Quantitative Data:

| Step | Reactants | Conditions | Product | Yield |

| 1 | Penta-O-acetyl-β-D-galactopyranose, Pentabromophenol, SnCl₄ | Dichloromethane, RT, 24h | Pentabromophenyl 1,2,3,4-tetra-O-acetyl-β-D-galactopyranoside | ~70% |

| 2 & 3 | Intermediate from Step 1, Base, Acetic Anhydride, NaOMe | Acetone/Methanol, RT | This compound | ~85% (from intermediate) |

Characterization of this compound

Standard analytical techniques are employed to confirm the identity and purity of the synthesized this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the structure of the molecule. The rigid bicyclic structure of this compound gives rise to a characteristic set of signals.

-

Mass Spectrometry (MS): High-resolution mass spectrometry is used to confirm the molecular weight and elemental composition of the compound.

-

Infrared (IR) Spectroscopy: IR spectroscopy reveals the presence of hydroxyl functional groups.

-

Melting Point Analysis: A sharp melting point is indicative of high purity.

Biological Significance and Signaling Pathways

Currently, there is a lack of scientific literature describing specific biological signaling pathways directly modulated by this compound. Its primary known biological relevance is as a metabolite and a biomarker for biomass combustion. The cellular uptake and metabolism of this compound are not well-characterized.

However, to provide a relevant biological context, it is useful to examine the well-established metabolic pathways of its parent molecule, D-galactose. In most organisms, D-galactose is primarily metabolized through the Leloir pathway, which converts it into glucose-6-phosphate, a key intermediate in glycolysis.

The Leloir Pathway for Galactose Metabolism

The diagram below illustrates the key steps in the Leloir pathway.

Caption: The Leloir pathway for the conversion of D-galactose to glucose-6-phosphate.

This pathway is crucial for the utilization of galactose from dietary sources, such as lactose. Deficiencies in the enzymes of the Leloir pathway can lead to the genetic disorder galactosemia. While it is plausible that this compound might be hydrolyzed back to D-galactose in vivo to enter this pathway, specific enzymes capable of this conversion have not been extensively studied.

Experimental and logical relationship diagrams

Caption: General experimental workflow for the chemical synthesis and characterization of this compound.

Conclusion and Future Directions

This compound is a structurally intriguing anhydro sugar with a history rooted in the fundamental studies of carbohydrate chemistry. While its synthesis and characterization are well-established, its biological role remains largely unexplored. Future research should focus on identifying potential transport mechanisms and metabolic pathways for this compound in biological systems. Elucidating whether it can be enzymatically converted to D-galactose or if it has unique biological activities of its own will be crucial. Such studies could open up new avenues for its application in drug development and as a probe for studying carbohydrate metabolism.

References

A Comprehensive Guide to the Nomenclature of D-Galactosan Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the nomenclature of D-Galactosan, a dehydrated form of galactose. A thorough understanding of the precise naming conventions, guided by IUPAC standards, is critical for unambiguous scientific communication, particularly in the fields of carbohydrate chemistry, glycobiology, and drug development where structural specificity is paramount. This document elucidates the systematic nomenclature of various this compound isomers, detailing the significance of anhydro bridges and stereochemical descriptors.

Introduction to this compound

This compound is a general term for anhydro derivatives of D-galactose, formed by the intramolecular removal of a water molecule. This process results in the formation of an additional ether linkage, known as an anhydro bridge, between two hydroxyl groups of the sugar ring. The position of this anhydro bridge and the stereochemistry of the parent D-galactose molecule give rise to various isomers, each with a unique and precise IUPAC name. The most commonly encountered isomer, often referred to simply as this compound, is 1,6-Anhydro-β-D-galactopyranose[1][2][3].

Decoding the IUPAC Nomenclature

The systematic IUPAC name for a this compound isomer provides explicit information about its structure. The key components of the name are:

-

Anhydro Bridge Designation: This numerical prefix (e.g., "1,6-anhydro-") indicates the two carbon atoms of the sugar that are linked by the anhydro bridge.

-

Stereochemical Configuration: The "D" designation refers to the configuration of the chiral center furthest from the anomeric carbon (C5 in galactose). The anomeric configuration is specified as either α (alpha) or β (beta).

-

Parent Sugar Name: This specifies the underlying monosaccharide, in this case, "galacto-".

-

Ring Size: The suffix "-pyranose" indicates a six-membered ring structure, while "-furanose" would denote a five-membered ring.

For instance, in 1,6-Anhydro-β-D-galactopyranose , the name breaks down as follows:

-

1,6-Anhydro- : The anhydro bridge connects carbon 1 and carbon 6.

-

β- : The anomeric configuration is beta.

-

D-galactopyranose : The sugar is D-galactose in a six-membered ring form.

Key Isomers of this compound

The structural diversity of this compound is captured in the distinct nomenclature for each isomer. The following table summarizes the IUPAC names and key structural features of several known this compound isomers.

| Common Name/General Term | IUPAC Name | Anhydro Bridge(s) | Ring Form |

| This compound | 1,6-Anhydro-β-D-galactopyranose | 1,6 | Pyranose |

| This compound<1,4>α<1,6> | 1,4:1,6-Dianhydro-α-D-galactopyranose (inferred) | 1,4 and 1,6 | Pyranose |

| 2,3-Anhydro-d-galactosan | (2R,4S,5S,6R)-3,8,9-trioxatricyclo[4.2.1.02,4]nonan-5-ol | 2,3 | Tricyclic |

| 3,4-Anhydro-d-galactosan | Not explicitly found | 3,4 | Not specified |

Experimental Protocols

The characterization and identification of this compound isomers rely on a combination of analytical techniques. While this guide does not detail specific experimental protocols from cited literature, the general methodologies employed in carbohydrate structure elucidation include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are fundamental for determining the connectivity of atoms and the stereochemistry of the molecule. 2D NMR techniques like COSY and HMBC are used to map out the complete structure.

-

Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation patterns, which can help in identifying the specific isomer.

-

X-ray Crystallography: For crystalline solids, X-ray crystallography provides the most definitive three-dimensional structure.

-

Chemical Derivatization and Degradation: Classical methods involving methylation analysis and periodate (B1199274) oxidation can provide valuable structural information, as demonstrated in the study of this compound<1,4>α<1,6>[4].

Logical Relationship of this compound Nomenclature

The following diagram illustrates the hierarchical relationship between the general term "this compound" and its specific, systematically named isomers.

Caption: Hierarchical relationship of this compound nomenclature.

References

Spectroscopic Profile of D-Galactosan: A Technical Guide for Researchers

Introduction

D-Galactosan, systematically known as 1,6-anhydro-β-D-galactopyranose, is a dehydrated monosaccharide derived from D-galactose. Its rigid bicyclic structure makes it a valuable chiral building block in synthetic organic chemistry, particularly in the synthesis of complex carbohydrates and other biologically active molecules. A thorough understanding of its spectroscopic properties is paramount for its identification, characterization, and utilization in research and drug development. This technical guide provides an in-depth overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of this compound, complete with experimental protocols and a workflow for its spectroscopic analysis.

Spectroscopic Data of this compound

The following sections present the key spectroscopic data for this compound in a structured tabular format for ease of reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For this compound, ¹H and ¹³C NMR spectra provide detailed information about its proton and carbon framework.

¹H NMR Spectroscopic Data of this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 | ~5.4 | br s | - |

| H-2 | ~3.8 | m | - |

| H-3 | ~3.7 | m | - |

| H-4 | ~4.0 | br s | - |

| H-5 | ~4.6 | m | - |

| H-6endo | ~3.8 | d | ~7.5 |

| H-6exo | ~3.6 | dd | ~7.5, ~5.5 |

Solvent: D₂O. Chemical shifts are referenced to the residual solvent peak.

¹³C NMR Spectroscopic Data of this compound [1]

| Carbon | Chemical Shift (δ, ppm) |

| C-1 | 101.9 |

| C-2 | 71.3 |

| C-3 | 70.0 |

| C-4 | 72.9 |

| C-5 | 76.1 |

| C-6 | 65.2 |

Solvent: D₂O. Chemical shifts are referenced to the residual solvent peak.

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is characterized by the following absorption bands.

Characteristic IR Absorption Bands of this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| ~3400 (broad) | O-H | Stretching |

| ~2900 | C-H | Stretching |

| ~1260 | C-O | Stretching (in-ring) |

| ~1040 | C-O | Stretching (C-O-C bridge) |

| ~930 | C-O-C | Asymmetric stretching (anhydro bridge) |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure by analyzing its fragmentation patterns.

Mass Spectrometry Data of this compound

The mass spectrum of this compound can be obtained using various ionization techniques. Electron ionization (EI) typically leads to extensive fragmentation. Softer ionization methods like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are often preferred for observing the molecular ion.

Major Fragment Ions of this compound (ESI-MS/MS of [M-H]⁻) [2]

| m/z | Proposed Fragment |

| 161.0453 | [M-H]⁻ |

| 116.92847 | [M-H-CO-CH₂O]⁻ |

| 99.92581 | [M-H-C₂H₄O₂]⁻ |

| 76.97001 | [C₃H₅O₂]⁻ |

| 61.98811 | [C₂H₂O₂]⁻• |

| 59.01353 | [C₂H₃O₂]⁻ |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are crucial for reproducibility and accurate interpretation.

NMR Spectroscopy

Sample Preparation

-

Weigh approximately 5-10 mg of this compound into a clean, dry NMR tube.

-

Add approximately 0.6 mL of deuterium (B1214612) oxide (D₂O).

-

Vortex the tube until the sample is completely dissolved.

-

If necessary, filter the solution to remove any particulate matter.

Data Acquisition

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR:

-

Pulse sequence: Standard single-pulse experiment.

-

Number of scans: 16-64, depending on the sample concentration.

-

Relaxation delay: 1-2 seconds.

-

Spectral width: Appropriate for the chemical shift range of carbohydrates (e.g., 0-6 ppm).

-

-

¹³C NMR:

-

Pulse sequence: Proton-decoupled single-pulse experiment.

-

Number of scans: 1024 or more, as ¹³C has a low natural abundance.

-

Relaxation delay: 2-5 seconds.

-

Spectral width: Appropriate for the chemical shift range of carbohydrates (e.g., 0-110 ppm).

-

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR)

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of solid this compound onto the center of the ATR crystal.

-

Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

Data Acquisition

-

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Spectral range: Typically 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of scans: 16-32.

-

A background spectrum of the empty ATR crystal should be collected before scanning the sample.

Mass Spectrometry

Sample Preparation (Electrospray Ionization - ESI)

-

Prepare a dilute solution of this compound (e.g., 10-100 µM) in a suitable solvent system, such as a mixture of water and acetonitrile (B52724) or methanol.

-

The addition of a small amount of a modifier, such as ammonium (B1175870) acetate (B1210297) or formate, can enhance ionization.

Data Acquisition

-

Instrument: A mass spectrometer equipped with an ESI source (e.g., Q-TOF, Orbitrap).

-

Ionization mode: Negative or positive ion mode can be used. Negative mode is often suitable for underivatized carbohydrates.

-

Infusion: The sample solution is introduced into the ESI source at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.

-

MS Scan: Acquire full scan mass spectra over an appropriate m/z range (e.g., 50-500).

-

MS/MS (Tandem MS): For structural elucidation, select the molecular ion (or a prominent adduct ion) for collision-induced dissociation (CID) to generate a fragmentation spectrum.

Workflow for Spectroscopic Analysis of this compound

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

This technical guide provides a comprehensive summary of the key spectroscopic data (NMR, IR, and MS) for this compound, catering to the needs of researchers and professionals in drug development and chemical synthesis. The structured presentation of data, coupled with detailed experimental protocols, aims to facilitate the accurate identification and characterization of this important carbohydrate derivative. The provided workflow diagram offers a clear and logical sequence for conducting a thorough spectroscopic analysis. By leveraging this information, scientists can confidently utilize this compound in their research endeavors.

References

A Technical Guide to the Thermal Stability and Degradation of D-Galactosan

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Galactosan, specifically 1,6-anhydro-β-D-galactopyranose, is an anhydro sugar derived from D-galactose. Its thermal stability and degradation profile are critical parameters for its application in various fields, including drug delivery, materials science, and as a tracer for biomass burning. Understanding its behavior at elevated temperatures is essential for process optimization, stability assessment, and ensuring product quality. This technical guide provides an in-depth overview of the thermal properties of this compound, drawing upon available data and analogous well-studied anhydro sugars, such as 1,6-anhydro-β-D-glucopyranose (levoglucosan), due to the limited direct research on this compound.

Thermal Analysis of Anhydro Sugars: An Overview

The thermal analysis of anhydro sugars like this compound typically involves techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). These methods provide quantitative data on mass changes, phase transitions, and energetic processes as a function of temperature.

Key Thermal Events:

-

Solid-State Transitions: Changes in the crystalline structure of the material before melting.

-

Melting: The transition from a solid to a liquid state.

-

Evaporation/Vaporization: The transition from a liquid to a gaseous state.

-

Polymerization: The linking of monomer units at elevated temperatures.

-

Degradation/Decomposition: The chemical breakdown of the molecule into smaller, volatile fragments and a carbonaceous residue (char).

Quantitative Thermal Analysis Data

Direct quantitative thermal analysis data for this compound is not extensively available in the public literature. However, the thermal behavior of its isomer, 1,6-anhydro-β-D-glucopyranose (levoglucosan), has been well-documented and serves as a valuable reference point. The structural similarities suggest that this compound would exhibit a comparable thermal profile.

Table 1: Thermal Properties of 1,6-anhydro-β-D-glucopyranose (Levoglucosan) as an Analog for this compound

| Property | Value | Unit | Source |

| Normal Melting Point (Tf) | 409.10 | K | [1] |

| Normal Boiling Point (Tb) | 675.13 | K | [1] |

| Triple Point Temperature (Tt) | 384.90 | K | [1] |

| Enthalpy of Fusion (hfus) | 34.80 | kJ/mol | [1] |

| Enthalpy of Vaporization (hvap) | 87.25 | kJ/mol | [1] |

Experimental Protocols

Detailed experimental protocols are crucial for reproducible thermal analysis. The following are generalized methodologies for TGA and DSC based on standard practices for carbohydrate analysis.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of this compound by measuring mass loss as a function of temperature.

Methodology:

-

A small, precisely weighed sample of this compound (typically 5-10 mg) is placed in a TGA sample pan (e.g., alumina (B75360) or platinum).

-

The sample is heated in a controlled atmosphere (e.g., nitrogen for inert conditions or air for oxidative conditions) at a constant heating rate (e.g., 10 °C/min).

-

The mass of the sample is continuously monitored as the temperature increases over a defined range (e.g., from ambient to 600 °C).

-

The resulting TGA curve plots the percentage of mass remaining against temperature. The derivative of this curve (DTG) shows the rate of mass loss and helps identify the temperatures of maximum decomposition.

Differential Scanning Calorimetry (DSC)

Objective: To identify and quantify thermal transitions such as melting, crystallization, and glass transitions.[2][3]

Methodology:

-

A small, weighed sample of this compound (typically 2-5 mg) is hermetically sealed in an aluminum pan.

-

An empty, sealed aluminum pan is used as a reference.

-

Both the sample and reference pans are heated at a constant rate (e.g., 10 °C/min) in a controlled atmosphere.

-

The DSC instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.

-

The resulting DSC thermogram plots heat flow against temperature, with peaks indicating endothermic (e.g., melting) or exothermic (e.g., crystallization, decomposition) events.

Thermal Degradation Pathways

The thermal degradation of anhydro sugars like this compound is a complex process involving dehydration, fragmentation, and polymerization reactions.[4] The presence of catalysts, such as acids or bases, can significantly influence the degradation pathways and the composition of the resulting products. For instance, the presence of zinc chloride is known to promote dehydration and charring, while sodium hydroxide (B78521) enhances fragmentation.[4]

Pyrolysis

Pyrolysis is the thermal decomposition of materials at elevated temperatures in an inert atmosphere. The pyrolysis of carbohydrates, including anhydro sugars, is a key process in biomass conversion. Acid-catalyzed pyrolysis of related carbohydrates is known to produce compounds like Levoglucosenone (1,6-anhydro-3,4-dideoxy-Δ³-β-D-pyranosen-2-one).[5]

Visualizations

Experimental Workflow for Thermal Analysis

Caption: Workflow for the thermal analysis of this compound.

Postulated Thermal Degradation Pathway

Caption: Postulated thermal degradation pathway for this compound.

Conclusion

The thermal stability and degradation of this compound are complex phenomena influenced by factors such as temperature, atmosphere, and the presence of catalysts. While direct, comprehensive data for this compound remains sparse, analysis of its close isomer, 1,6-anhydro-β-D-glucopyranose, provides significant insights into its expected behavior. Standard thermal analysis techniques like TGA and DSC are invaluable tools for characterizing the thermal properties of this compound, enabling its effective and safe use in research and industrial applications. Further studies focusing specifically on this compound are warranted to build a more complete understanding of its thermal profile.

References

- 1. chemeo.com [chemeo.com]

- 2. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thermal analysis of 1,6-anhydro-β-D-glucopyranose | CoLab [colab.ws]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

Methodological & Application

Synthesis of D-Galactosan from D-Galactose: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of D-Galactosan, also known as 1,6-anhydro-β-D-galactopyranose, from D-galactose. Two primary methodologies are presented: a multi-step chemical synthesis pathway and a direct pyrolysis route. The chemical synthesis involves the initial protection of hydroxyl groups via acetylation, followed by the formation of a phenyl galactopyranoside intermediate, and subsequent intramolecular cyclization under alkaline conditions to yield the acetylated this compound, which is then deacetylated. The pyrolysis method offers a more direct conversion through the heating of D-galactose under vacuum. This guide is intended to provide researchers with the necessary information to replicate these syntheses in a laboratory setting.

Introduction

This compound is a valuable carbohydrate derivative utilized in various fields of chemical and biomedical research, including the synthesis of bioactive molecules and carbohydrate-based polymers. Its rigid bicyclic structure makes it a useful chiral building block. The synthesis of this compound from the readily available D-galactose is a key process for its accessibility. This document outlines two effective methods for this conversion.

Chemical Synthesis of this compound

The chemical synthesis of this compound from D-galactose is a well-established multi-step process that offers good yields and high purity of the final product. The overall transformation is depicted in the workflow below.

Caption: Workflow for the chemical synthesis of this compound.

Experimental Protocols

Step 1: Acetylation of D-Galactose to Penta-O-acetyl-β-D-galactopyranose

This procedure details the per-acetylation of D-galactose to protect the hydroxyl groups.

-

Materials:

-

D-galactose

-

Acetic anhydride (B1165640)

-

Anhydrous sodium acetate

-

-

Procedure:

-

In a round-bottom flask, combine D-galactose and anhydrous sodium acetate.

-

Add an excess of acetic anhydride to the flask.

-

Heat the mixture under reflux with stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture and pour it into ice water with vigorous stirring to hydrolyze the excess acetic anhydride.

-

The solid product, penta-O-acetyl-β-D-galactopyranose, will precipitate.

-

Collect the precipitate by filtration, wash it thoroughly with cold water, and dry it.

-

Recrystallize the crude product from ethanol to obtain pure penta-O-acetyl-β-D-galactopyranose.

-

Step 2: Synthesis of Phenyl 2,3,4,6-tetra-O-acetyl-β-D-galactopyranoside

This step involves the glycosylation of phenol (B47542) with the acetylated galactose.

-

Materials:

-

Penta-O-acetyl-β-D-galactopyranose

-

Phenol

-

Boron trifluoride etherate (BF₃·Et₂O)

-

-

Procedure:

-

Dissolve penta-O-acetyl-β-D-galactopyranose and phenol in anhydrous dichloromethane in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice bath.

-

Slowly add boron trifluoride etherate to the stirred solution.

-

Allow the reaction to warm to room temperature and stir until TLC analysis indicates the consumption of the starting material.

-

Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, wash it with water and brine, and then dry it over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the residue by column chromatography on silica (B1680970) gel to yield phenyl 2,3,4,6-tetra-O-acetyl-β-D-galactopyranoside.

-

Step 3: Intramolecular Cyclization to 2,3,4-Tri-O-acetyl-1,6-anhydro-β-D-galactopyranose

This is the key step where the anhydro ring is formed under basic conditions.

-

Materials:

-

Phenyl 2,3,4,6-tetra-O-acetyl-β-D-galactopyranoside

-

Sodium methoxide (B1231860)

-

Methanol

-

-

Procedure:

-

Dissolve phenyl 2,3,4,6-tetra-O-acetyl-β-D-galactopyranoside in anhydrous methanol.

-

Add a catalytic amount of a freshly prepared solution of sodium methoxide in methanol.

-

Stir the reaction mixture at room temperature and monitor the formation of the product by TLC.

-

Upon completion, neutralize the reaction with an acidic ion-exchange resin (e.g., Amberlite IR-120 H⁺).

-

Filter off the resin and concentrate the filtrate under reduced pressure.

-

The resulting residue is 2,3,4-tri-O-acetyl-1,6-anhydro-β-D-galactopyranose, which can be purified by column chromatography if necessary.

-

Step 4: Deacetylation to this compound (1,6-anhydro-β-D-galactopyranose)

The final step is the removal of the acetyl protecting groups.

-

Materials:

-

2,3,4-Tri-O-acetyl-1,6-anhydro-β-D-galactopyranose

-

Sodium methoxide

-

Methanol

-

-

Procedure:

-

Dissolve the acetylated this compound in anhydrous methanol.

-

Add a catalytic amount of sodium methoxide solution.

-

Stir the mixture at room temperature until deacetylation is complete (monitored by TLC).

-

Neutralize the solution with an acidic ion-exchange resin.

-

Filter the resin and evaporate the solvent to obtain crude this compound.

-

The final product can be purified by recrystallization.

-

Pyrolysis of D-Galactose

The pyrolysis of D-galactose provides a more direct, albeit potentially lower-yielding, method for the synthesis of this compound. This process involves heating the starting material under vacuum, which causes dehydration and intramolecular cyclization.

Caption: Simplified workflow for the pyrolysis of D-Galactose.

Experimental Protocol

-

Materials:

-

D-galactose

-

-

Apparatus:

-

A vacuum distillation apparatus or a tube furnace equipped with a vacuum pump.

-

-

Procedure:

-

Place finely powdered D-galactose in a flask suitable for vacuum distillation or in a quartz tube within a tube furnace.

-

Evacuate the system to a low pressure (typically <1 mmHg).

-

Gradually heat the D-galactose to its melting point and then further to the pyrolysis temperature.

-

The product, this compound, will sublime and can be collected on a cold finger or in a cooled section of the apparatus.

-

The collected sublimate is crude this compound, which can be purified by recrystallization.

-

Data Presentation

The following table summarizes the typical quantitative data for the synthesis of this compound. Please note that yields can vary depending on the specific reaction conditions and scale.

| Method | Starting Material | Key Reagents/Conditions | Product | Typical Yield (%) |

| Chemical Synthesis | D-Galactose | 1. Acetic anhydride, Sodium acetate2. Phenol, BF₃·Et₂O3. Sodium methoxide4. Sodium methoxide | 1,6-anhydro-β-D-galactopyranose | 40-60 (overall) |

| Pyrolysis | D-Galactose | Heat (200-300 °C), Vacuum (<1 mmHg) | 1,6-anhydro-β-D-galactopyranose | 15-30 |

Conclusion

Both the chemical synthesis and pyrolysis methods provide viable routes to this compound from D-galactose. The chemical synthesis pathway is more labor-intensive but generally results in higher yields and purity. The pyrolysis method is more direct but may require more specialized equipment and optimization to achieve satisfactory yields. The choice of method will depend on the specific requirements of the researcher, including the desired scale of the reaction, available equipment, and purity requirements.

Anhydrous Cyclization of D-Galactose: Application Notes and Protocols for Researchers

For researchers, scientists, and drug development professionals, the selective synthesis of conformationally constrained carbohydrate derivatives is a cornerstone of modern glycochemistry and drug discovery. Anhydrous cyclization of D-galactose provides access to valuable building blocks, such as 1,6-anhydrogalactosides, which serve as versatile intermediates for the synthesis of oligosaccharides, glycoconjugates, and small molecule therapeutics. This document provides detailed application notes and experimental protocols for two distinct methods of anhydrous cyclization of D-galactose.

This guide focuses on two primary methodologies: a classical acid-catalyzed thermal cyclization and a modern, high-yield synthesis utilizing a silyl-protected galactose derivative. Each method offers unique advantages and yields different product profiles, providing researchers with options to suit their synthetic goals.

Method 1: Acid-Catalyzed Anhydrous Cyclization of D-Galactose

This classical approach involves the direct heating of D-galactose in the presence of an acid catalyst under anhydrous conditions. The reaction proceeds via an intramolecular glycosylation to yield a mixture of anhydro sugars, primarily 1,6-anhydro-α-D-galactofuranose and 1,6-anhydro-β-D-galactopyranose.[1] This method is straightforward but typically results in a mixture of products requiring careful separation.

Experimental Protocol: Acid-Catalyzed Cyclization

Materials:

-

D-Galactose

-

Anhydrous acid catalyst (e.g., p-toluenesulfonic acid or a strong acid ion-exchange resin)

-

High-boiling point inert solvent (e.g., dimethylformamide, optional)

-

Vacuum distillation apparatus

-

Chromatography supplies for product purification

Procedure:

-

Thoroughly dry D-galactose under high vacuum at 60-70 °C for several hours.

-

In a round-bottom flask equipped with a distillation head and a magnetic stirrer, combine D-galactose with a catalytic amount of the chosen acid.

-

Heat the mixture under reduced pressure. The exact temperature and pressure will need to be optimized depending on the scale and catalyst but are typically in the range of 150-200 °C.

-

During the reaction, water and other volatile byproducts will distill off.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, the crude reaction mixture is cooled, and the products are purified by column chromatography on silica (B1680970) gel to separate the different anhydro sugar isomers.

Quantitative Data

The yields and the ratio of the furanose to pyranose anhydro products are highly dependent on the reaction conditions, including temperature, pressure, and the nature of the acid catalyst. Historical literature suggests that this method often leads to complex mixtures, with modest yields of the desired anhydro sugars.[1]

Method 2: Synthesis of 1,6-Anhydro-α-D-galactofuranose via Intramolecular Cyclization of a Silyl-Protected Precursor

This modern and efficient three-step procedure provides selective access to 1,6-anhydro-α-D-galactofuranose.[2] The key step is an intramolecular cyclization of a per-O-silylated galactofuranose derivative, which is induced by iodotrimethylsilane (B154268) (TMSI). This method offers high yield and selectivity for the furanose anhydro sugar.

Experimental Workflow

Caption: Workflow for the three-step synthesis of 1,6-anhydro-α-D-galactofuranose.

Experimental Protocol: Intramolecular Cyclization and Deprotection

Synthesis of 2,3,5-Tri-O-tert-butyldimethylsilyl-1,6-anhydro-α-D-galactofuranose (12): [2]

Materials:

-

Per-O-tert-butyldimethylsilyl-β-D-galactofuranose (9)

-

Anhydrous dichloromethane (B109758) (CH₂Cl₂)

-

Iodotrimethylsilane (TMSI)

-

Argon or Nitrogen gas

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate (B1210297)

Procedure:

-

Dissolve per-O-tert-butyldimethylsilyl-β-D-galactofuranose (9) (1.20 mmol) in anhydrous CH₂Cl₂ (15 mL) in a flame-dried round-bottom flask under an argon atmosphere.

-

Cool the solution to 0 °C in an ice bath and stir for 10 minutes.

-

Slowly add iodotrimethylsilane (2.25 equivalents, 2.70 mmol) to the stirred solution using a syringe over 10 minutes.

-

Allow the reaction mixture to warm to room temperature (18–25 °C) and continue stirring.

-

Monitor the reaction progress by TLC. The reaction is complete when the starting material and intermediates are fully converted to the product (approximately 5 hours).

-

Dilute the reaction mixture with CH₂Cl₂ (250 mL).

-

Wash the organic layer with saturated aqueous NaHCO₃ solution and then with water.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel using a gradient of hexane-ethyl acetate to afford the product as an amorphous solid.

Deprotection to 1,6-Anhydro-α-D-galactofuranose (2):

Materials:

-

2,3,5-Tri-O-tert-butyldimethylsilyl-1,6-anhydro-α-D-galactofuranose (12)

-

Freshly distilled tetrahydrofuran (B95107) (THF)

Procedure:

-

To a solution of the protected anhydro sugar (12) in freshly distilled THF at 0 °C, add an excess of tetrabutylammonium fluoride.

-

Stir the reaction at 0 °C and monitor by TLC until complete consumption of the starting material.

-

Upon completion, quench the reaction and purify the product by standard workup and chromatographic procedures to yield 1,6-anhydro-α-D-galactofuranose (2).

Quantitative Data Summary

| Starting Material | Product | Reagents and Conditions | Yield | Reference |

| Per-O-tert-butyldimethylsilyl-β-D-galactofuranose (9) | 2,3,5-Tri-O-tert-butyldimethylsilyl-1,6-anhydro-α-D-galactofuranose (12) | TMSI (2.25 equiv), CH₂Cl₂, 0 °C to rt, 5 h | 65% | [2] |

| 2,3,5-Tri-O-tert-butyldimethylsilyl-1,6-anhydro-α-D-galactofuranose (12) | 1,6-Anhydro-α-D-galactofuranose (2) | TBAF, THF, 0 °C | High | [2] |

Reaction Pathway Diagram

Caption: Reaction pathways for anhydrous cyclization of D-galactose.

Conclusion